molecular formula C14H15N5O5 B5620968 methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate

methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate

Cat. No. B5620968
M. Wt: 333.30 g/mol
InChI Key: VXHFPFICPMYYBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acyl chlorination, condensation, and cyclization. Optimal conditions for synthesis have been identified, involving specific solvents and reaction temperatures to achieve high yields and purity without further purification (Zhang Jianting et al., 2009).

Molecular Structure Analysis

Molecular structure determination through X-ray crystallography reveals complex hydrogen-bonded configurations. For example, certain compounds form hydrogen-bonded sheets or chains through a combination of N-H...O and C-H...O hydrogen bonds, indicating polarized molecular-electronic structures (J. Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate or related compounds often result in the formation of novel structures through reactions like tert-butylation and tritylation. Such reactions can lead to the synthesis of isomeric compounds, demonstrating the compound's versatility in chemical synthesis (Yu. V. Filippova et al., 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial for understanding the compound's behavior in various environments. The detailed crystallographic analysis provides insights into the compound's stability and reactivity (Vanessa Renee Little et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties include studies on hydrogen-bonded configurations and reactions with other compounds. These studies reveal the compound's reactivity and potential for forming new compounds with unique structures and properties (J. Portilla et al., 2007).

properties

IUPAC Name

methyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5/c1-24-13(21)10-5-2-3-6-11(10)16-12(20)7-4-8-18-9-15-14(17-18)19(22)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHFPFICPMYYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate

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